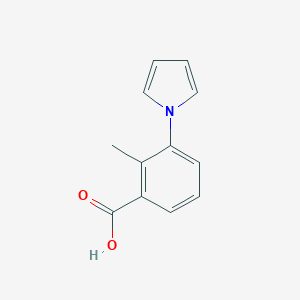

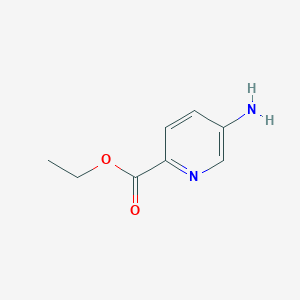

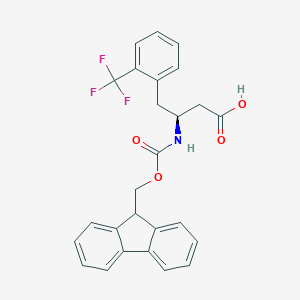

2-Methyl-3-pyrrol-1-yl-benzoic acid

説明

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the formation of organotin(IV) complexes and modifications of the pyrrole moiety to introduce benzoic acid groups. For example, organotin(IV) complexes of similar pyrrole-derived benzoic acids have been synthesized and characterized, indicating a method of incorporating metal atoms into the pyrrole structure (Shahid et al., 2005). Additionally, the synthesis of compounds utilizing pyrrole as a directing group for alkylation and benzylation indicates a pathway to modifying the benzene core of pyrrol-1-yl benzenes, showing the versatility of pyrrole in chemical synthesis (Wiest et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those involving pyrrole and benzoic acid moieties, often employs techniques like X-ray diffraction to determine configurations and conformations. For instance, studies on Mn(II), Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-benzoic acid derivatives provide insights into the coordination and molecular structures, which could be analogous to the structures seen in 2-methyl-3-pyrrol-1-yl-benzoic acid (Singh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a variety of functionalized compounds. For example, regioselective Pd(II)-catalyzed alkylation and benzylation at the benzene core of 2-phenylpyrroles demonstrate the chemical reactivity of the pyrrole ring and its potential in synthesizing substituted pyrrol-1-yl benzenes (Wiest et al., 2016).

Physical Properties Analysis

The physical properties of compounds like 2-methyl-3-pyrrol-1-yl-benzoic acid can be inferred from related studies. The solvates and crystal structures of similar compounds provide data on solubility, crystallinity, and thermal properties, which are essential for understanding the physical behavior of these chemicals (Singh & Baruah, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be gleaned from the synthesis and reactions of similar pyrrole and benzoic acid derivatives. Studies demonstrating the synthesis and reactivity of pyrrole-containing benzoic acid derivatives highlight the potential chemical behaviors of 2-methyl-3-pyrrol-1-yl-benzoic acid, including its interactions with other chemicals and potential for forming complexes (Shahid et al., 2005).

科学的研究の応用

Electrochromic Properties and Sensor Applications

A study on a pyrrole derivative, closely related to 2-Methyl-3-pyrrol-1-yl-benzoic acid, involved the synthesis of a magenta polypyrrole derivatised with Methyl Red azo dye. This derivative displayed enhanced electrochromic properties, indicating potential applications in pH sensors due to its color variation in response to pH changes, making it interesting for sensor applications (Almeida et al., 2017).

Biological Imaging Applications

Another research highlighted the synthesis of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes containing a pyrrole group, for biological imaging applications. These sensors exhibited significant fluorescence turn-on upon Zn(II) addition, showing improved selectivity for Zn(II), making them useful for in vivo imaging studies (Nolan et al., 2006).

Synthesis of Pyrrolo-Benzodiazepines

Research focusing on the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines involved the use of 2-(2-formylpyrrol-1-yl)benzoic acid esters, demonstrating a method for creating compounds with potential pharmaceutical applications (Schindler et al., 2008).

Organotin(IV) Complexes for Biological Applications

The synthesis and characterization of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid revealed their potential in biological applications due to their toxicity against various bacteria and fungi (Shahid et al., 2005).

Chemical Analysis

A study on the determination of benzoic acid in soft drinks utilized pyrolytic methylation, a process relevant to the chemical analysis of compounds like 2-Methyl-3-pyrrol-1-yl-benzoic acid, showcasing an efficient method for determining benzoic acid content without extensive pretreatment (Pan et al., 2005).

Safety And Hazards

特性

IUPAC Name |

2-methyl-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJDAMBKDKJGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354386 | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-pyrrol-1-yl-benzoic acid | |

CAS RN |

83140-96-9 | |

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)

![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)